REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([S:9](Cl)(=[O:11])=[O:10])[CH:5]=[CH:6][C:7]=1[Cl:8].[NH2:13]CC1C2SC3C(=CC=CC=3)C(=O)C=2C(NCCN(CC)CC)=CC=1.O.[OH-].[Na+]>N1C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[C:4]([S:9]([NH2:13])(=[O:11])=[O:10])[CH:5]=[CH:6][C:7]=1[Cl:8] |f:3.4|
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Name
|
|
Quantity
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1.84 g
|
Type
|
reactant
|
Smiles
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ClC=1C=C(C=CC1Cl)S(=O)(=O)Cl
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Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
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NCC1=CC=C(C=2C(C3=CC=CC=C3SC12)=O)NCCN(CC)CC
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Name
|
|
Quantity
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35 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the reaction mixture was stirred at room temperature for 15 min.
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared by the method
|
Type
|
WAIT
|
Details
|
to stand for approximately 72 hours
|
Duration
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72 h
|
Type
|
EXTRACTION
|
Details
|
extracted into chloroform
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Type
|
WASH
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Details
|
The organic layer was washed with water (2x) and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
|
CUSTOM
|
Details
|
Chloroform was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from ethanol
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Cl)S(=O)(=O)N
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |